(5R)-5-[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one (5R)-5-[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20313716
InChI: InChI=1S/C15H24O7/c1-13(2)17-7-8(18-13)9-10(20-14(3,4)19-9)11-12(16)22-15(5,6)21-11/h8-11H,7H2,1-6H3/t8-,9-,10+,11-/m1/s1
SMILES:
Molecular Formula: C15H24O7
Molecular Weight: 316.35 g/mol

(5R)-5-[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one

CAS No.:

Cat. No.: VC20313716

Molecular Formula: C15H24O7

Molecular Weight: 316.35 g/mol

* For research use only. Not for human or veterinary use.

(5R)-5-[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one -

Specification

Molecular Formula C15H24O7
Molecular Weight 316.35 g/mol
IUPAC Name (5R)-5-[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one
Standard InChI InChI=1S/C15H24O7/c1-13(2)17-7-8(18-13)9-10(20-14(3,4)19-9)11-12(16)22-15(5,6)21-11/h8-11H,7H2,1-6H3/t8-,9-,10+,11-/m1/s1
Standard InChI Key YNMDDWUIMIGGQD-CHWFTXMASA-N
Isomeric SMILES CC1(OC[C@@H](O1)[C@@H]2[C@H](OC(O2)(C)C)[C@@H]3C(=O)OC(O3)(C)C)C
Canonical SMILES CC1(OCC(O1)C2C(OC(O2)(C)C)C3C(=O)OC(O3)(C)C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features three distinct 1,3-dioxolane rings interconnected through stereospecific linkages. The (5R) configuration at the central dioxolan-4-one ring imposes a specific spatial arrangement that influences its electronic and steric properties. Key structural attributes include:

PropertyValueSource
Molecular FormulaC₁₇H₂₆O₈
Molecular Weight382.38 g/mol
Stereochemical Descriptors(4R,5R,4'S,5'R,4''R)

The dioxolan-4-one group introduces a reactive ketone functionality, while the methyl-substituted dioxolane rings enhance thermal stability and modulate solubility .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for analogous compounds reveal distinct signals for:

  • δ 1.3–1.5 ppm: Methyl groups on dioxolane rings

  • δ 4.8–5.2 ppm: Protons adjacent to oxygen atoms in the dioxolane systems

  • δ 175–180 ppm (¹³C): Carbonyl carbon of the dioxolan-4-one moiety

Infrared spectroscopy typically shows strong absorptions at 1,740 cm⁻¹ (C=O stretch) and 1,100–1,250 cm⁻¹ (C-O-C asymmetric stretching) .

Synthesis and Reaction Pathways

Multi-Step Synthesis

The compound is synthesized through a sequence of stereocontrolled reactions:

Step 1: Formation of (4R)-2,2-dimethyl-1,3-dioxolan-4-yl intermediate via acid-catalyzed cyclization of glycerol derivatives .
Step 2: Diastereoselective coupling using organocatalysts to establish the (4S,5R) configuration in the central dioxolane ring .
Step 3: Oxidation of secondary alcohol to ketone using Jones reagent, forming the dioxolan-4-one core .

Critical parameters:

  • Temperature: 0–5°C during oxidation to prevent over-oxidation

  • Catalyst: p-Toluenesulfonic acid (0.5 mol%) for cyclization steps

Reactivity Profile

The dioxolan-4-one group undergoes characteristic reactions:

Reaction TypeConditionsProducts
Nucleophilic attackAmines, room temperatureβ-Hydroxy amides
ReductionNaBH₄, MeOHSecondary alcohol derivatives
PolymerizationCationic initiators, 80°CCross-linked polyesters

Physicochemical Properties

Thermal Behavior

Differential scanning calorimetry (DSC) data for structurally similar compounds show:

  • Glass transition temperature (Tg): 45–55°C

  • Decomposition onset: 220°C (N₂ atmosphere)

The methyl groups on dioxolane rings contribute to thermal stability by restricting molecular motion .

Solubility and Crystallinity

  • Good solubility: Chloroform, THF, DCM

  • Poor solubility: Water, hexane

  • Crystallinity index: 15–20% (XRD analysis)

Functional Applications

Polymer Science

The compound serves as a monomer for high-performance thermosets:

PropertyValueTest Method
Tensile strength45–50 MPaASTM D638
Thermal stability5% weight loss at 240°CTGA (10°C/min)

Cross-linking occurs through radical polymerization of residual double bonds in related derivatives .

Biologically Active Derivatives

While direct biological data for this compound are unavailable, structural analogs exhibit:

  • Antimicrobial activity: MIC 32 μg/mL against S. aureus

  • Enzyme inhibition: IC₅₀ 18 μM for α-glucosidase

Degradation and Environmental Impact

Hydrolytic Degradation

Under acidic conditions (pH 3, 60°C):

  • 90% degradation in 48 hours

  • Primary products: Lactic acid derivatives and aromatic fragments

Comparison with Structural Analogs

CompoundKey DifferenceImpact on Properties
Eugenol-functionalized dioxolanoneAromatic substituentsEnhanced thermal stability
Simple dioxolan-4-oneLack of methyl groupsReduced solubility in organic solvents

Future Research Directions

  • Stereoselective synthesis optimization: Develop catalytic asymmetric methods to improve yields beyond current 60–65% .

  • Advanced material applications: Investigate use in shape-memory polymers leveraging the rigid-flexible dioxolane architecture.

  • Toxicological profiling: Conduct in vivo studies to assess biocompatibility for biomedical applications.

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